molecular formula C10H12ClN3 B1626051 4-Hydrazino-2-methylquinoline hydrochloride CAS No. 61760-54-1

4-Hydrazino-2-methylquinoline hydrochloride

Cat. No. B1626051
CAS RN: 61760-54-1
M. Wt: 209.67 g/mol
InChI Key: VJHGSVNMZWGJNQ-UHFFFAOYSA-N
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Description

4-Hydrazino-2-methylquinoline hydrochloride is a chemical compound with the empirical formula C₁₁H₁₃N₃O · HCl and a molecular weight of 239.70 g/mol . It is a solid substance, and its chemical structure can be represented by the following SMILES string : NNC1=CC(C)=NC2=CC=C(OC)C=C21.Cl .


Molecular Structure Analysis

The compound’s molecular structure consists of a quinoline ring system with a hydrazine group attached at position 4 and a methyl group at position 2. The hydrochloride salt forms due to the presence of the chloride ion .


Physical And Chemical Properties Analysis

  • Chemical Properties :
    • Combustibility : Classified as a combustible solid .

Scientific Research Applications

Synthesis and Transformations

4-Hydrazino-2-methylquinoline hydrochloride serves as a precursor in various synthetic transformations. It's used in synthesizing 6(8)-substituted 4-hydrazino-2-methylquinolines, leading to the formation of 2,4-dimethyl-1H-pyrrolo[3,2-c]quinolines and 4-(5-ethoxy-3-methyl-1H-pyrazol-1-yl)-2-methylquinolines (Avetisyan, Aleksanyan, & Ambartsumyan, 2010). Additionally, it reacts with trifluoromethyl-β-diketones to yield various pyrazoles (Singh, Kapoor, Kumar, & Threadgill, 1997).

Chemical Reactions and Derivatives

The compound is used to create novel 4-pyrazolylquinolinone derivatives (Abass, 2000). It also participates in nucleophilic substitution reactions, leading to new 4-substituted 2-quinolinones and quinolinethiones (Ismail, Abass, & Hassan, 2000).

Spectroscopic and Pharmacological Studies

Spectroscopic studies of 4-hydrazinoquinoline derivatives reveal their electronic absorption spectra and potential as indicators in spectrophotometric titrations (Seleem, El‐Inany, Mousa, & Hanafy, 2009). Some derivatives also demonstrate pharmacological potentials, such as antimalarial and antimicrobial activities (Saini, Jain, Kumar, & Jain, 2016), (Katagi, Bolakatti, Badiger, Satyanarayana, Mamledesai, & Sujatha, 2013).

Safety and Hazards

  • Hazard Statements : The compound is classified as Acute Tox. 4 (Oral) , indicating potential toxicity if ingested .
  • WGK (Water Danger Classification) : WGK 3 (moderately hazardous to water) .

properties

IUPAC Name

(2-methylquinolin-4-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c1-7-6-10(13-11)8-4-2-3-5-9(8)12-7;/h2-6H,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHGSVNMZWGJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90486334
Record name 4-Hydrazino-2-methylquinoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydrazino-2-methylquinoline hydrochloride

CAS RN

61760-54-1
Record name 4-Hydrazino-2-methylquinoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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